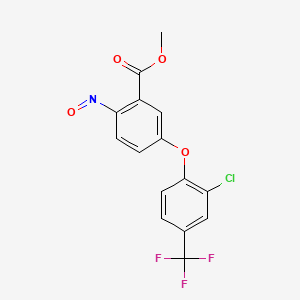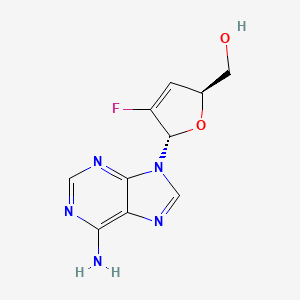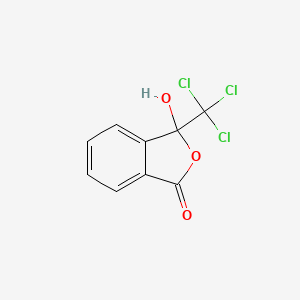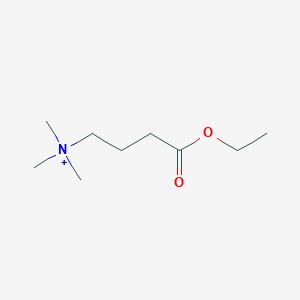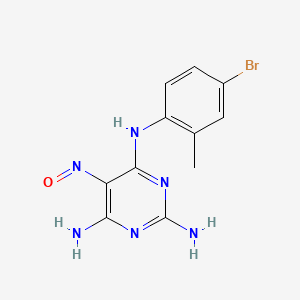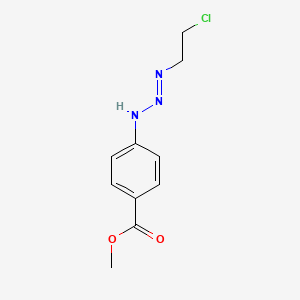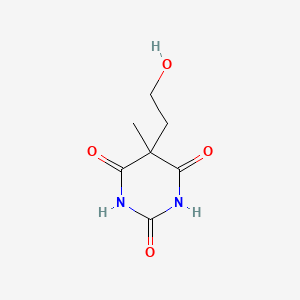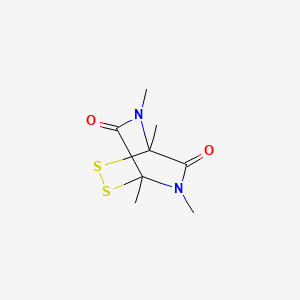
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone is a complex organic compound characterized by its unique structure, which includes a pyridinone core substituted with ethyl, methyl, and benzothiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using ethyl and methyl halides, respectively.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group is attached via a nucleophilic substitution reaction, where the benzothiazole moiety reacts with the pyridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzothiazole derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzothiazolyl group.
Aplicaciones Científicas De Investigación
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-6-methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Unique due to its specific substitution pattern.
6-Methyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
5-Ethyl-3-((2-benzothiazolyl)ethyl)-2-pyridinone: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the benzothiazolyl moiety, makes it a versatile compound for various applications.
Propiedades
Número CAS |
135525-69-8 |
|---|---|
Fórmula molecular |
C17H18N2OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
3-[2-(1,3-benzothiazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,10H,3,8-9H2,1-2H3,(H,18,20) |
Clave InChI |
LZQXQNZBXMSGAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



